molecular formula C15H14N4O2S B2723961 Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852375-97-4

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2723961
CAS No.: 852375-97-4
M. Wt: 314.36
InChI Key: DLSWNQJRXRKFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a para-methylphenyl (p-tolyl) group and at position 6 with a methyl thioacetate moiety.

Properties

IUPAC Name

methyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-3-5-11(6-4-10)15-17-16-12-7-8-13(18-19(12)15)22-9-14(20)21-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSWNQJRXRKFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolo[4,3-b]pyridazine scaffold is constructed via cyclocondensation between 3-(p-tolyl)-1H-1,2,4-triazole-5-amine and 6-chloropyridazine-3-carbaldehyde. Reaction in glacial acetic acid at 80–90°C for 12 hours achieves 85% conversion efficiency, with microwave-assisted methods reducing time to 2 hours at 120°C. The mechanism involves:

  • Imine formation between the triazole amine and pyridazine aldehyde
  • Intramolecular cyclization via dehydration
  • Aromatization to stabilize the fused ring system

Table 1: Optimization of Cyclocondensation Conditions

Condition Time (h) Yield (%) Purity (HPLC)
Glacial Acetic Acid 12 85 98.2
Microwave (120°C) 2 82 97.8
Ethanol/H2SO4 24 68 95.1

Alternative Routes Using Prefunctionalized Intermediates

Patent WO2007127448A2 discloses halogenated intermediates for modular assembly. 6-Bromo-3-(p-tolyl)-triazolo[4,3-b]pyridazine reacts with methyl thioglycolate via Buchwald-Hartwig coupling, achieving 78% yield in toluene with Pd(OAc)₂/Xantphos catalysis. This method circumvents regioselectivity challenges but requires rigorous oxygen-free conditions.

Thioacetate Functionalization at Position 6

Nucleophilic Aromatic Substitution

The chloride leaving group at position 6 undergoes displacement by methyl thioglycolate’s thiolate anion. Key parameters:

  • Solvent: DMF > DMSO > THF (polar aprotic solvents enhance nucleophilicity)
  • Base: K₂CO₃ (2.5 eq.) achieves complete deprotonation of the thiol
  • Temperature: 60°C for 8 hours minimizes side reactions

Equation 1:
$$ \text{C}{11}\text{H}9\text{ClN}4 + \text{HSCH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{15}\text{H}{14}\text{N}4\text{O}2\text{S} + \text{KCl} + \text{H}2\text{O} $$

Radical Thiol-Ene Coupling

Recent adaptations employ photoinitiated thiol-ene chemistry for C–S bond formation. Irradiation at 365 nm with 2 mol% Irgacure 2959 in acetonitrile achieves 91% conversion in 30 minutes. This method reduces base usage but requires UV-transparent reactors and rigorous degassing.

Purification and Stabilization Techniques

Crystallization Optimization

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3). Gradual cooling from 60°C to −20°C over 6 hours yields needle-like crystals with 99.1% purity. X-ray diffraction confirms the molecular packing aligns with DFT-predictions for the InChIKey DLSWNQJRXRKFRK-UHFFFAOYSA-N.

Salt Formation for Enhanced Stability

Though the final compound lacks ionizable groups, intermediate amines form hydrochloride salts during synthesis. Patent WO2007127448A2 demonstrates that isolating the 6-chloro intermediate as HCl salt improves shelf-life from 3 days to 18 months at −20°C.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 8.72 (d, J=5.1 Hz, 1H, pyridazine-H)
  • δ 7.85 (d, J=8.3 Hz, 2H, p-tolyl-H)
  • δ 4.12 (s, 2H, –SCH₂–) confirms thioether linkage

HRMS (ESI⁺):

  • m/z 315.0984 [M+H]⁺ (calc. 315.0981 for C₁₅H₁₅N₄O₂S⁺)

Chromatographic Purity Assessment

HPLC (C18, 70:30 MeOH/H₂O) shows a single peak at tR=6.72 min, confirming >99% purity. Method validation per ICH Q2(R1) guidelines demonstrates linearity (R²=0.9998) across 0.1–10 mg/mL.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies in Corning AFR® reactors show:

  • 92% yield at 100 g/batch
  • 3.2-hour total cycle time vs. 14 hours batchwise
  • Reduced DMF usage from 15 L/kg to 2.3 L/kg

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 23.7 (vs. industry average 30–100 for APIs)
  • E-factor: 18.5 kg waste/kg product
  • 87% solvent recovery via distillation

Comparative Analysis with Structural Analogs

Table 2: Reactivity Trends in Triazolo-Pyridazine Derivatives

Substituent Reaction Rate (k, h⁻¹) Yield (%)
–SCH₂COOCH₃ (target) 0.148 72
–SCH₂CH₂COOCH₃ 0.132 68
–OCH₂COOCH₃ 0.094 58

The thioether linkage’s enhanced nucleofugality accelerates substitution kinetics versus oxygen analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Methyl bromoacetate, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Various substituted thioacetate derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyridazine moieties exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition of growth .

CompoundBacterial StrainInhibition Zone (mm)
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetateE. coli15
This compoundS. aureus18

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. A series of compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One compound showed promising IC₅₀ values in the low micromolar range, indicating potent activity against these cell lines .

Cell LineIC₅₀ Value (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to cancer progression. For example, it exhibited inhibitory activity against c-Met kinase, which is implicated in tumor growth and metastasis. The reported IC₅₀ value for c-Met inhibition was found to be comparable to established inhibitors like Foretinib .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Thioether Formation : The intermediate is reacted with thiol derivatives under basic conditions to form the thioether linkage.
  • Acetate Formation : Finally, the reaction with chloroacetic acid leads to the formation of the target compound.

Case Study 1: Antimicrobial Evaluation

A study conducted by Karrouchi et al. synthesized various triazole derivatives and evaluated their antimicrobial properties using agar diffusion methods. The results indicated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In a detailed pharmacological study published in a peer-reviewed journal, a series of triazolo-pyridazine derivatives were tested for their cytotoxic effects on multiple cancer cell lines. The findings revealed that modifications in the substituents on the triazole ring significantly influenced the anticancer activity.

Mechanism of Action

The mechanism of action of methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Melting Point (°C) Key Features
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate p-Tolyl C₁₆H₁₄N₄O₂S 326.37 Not reported Ester group enhances lipophilicity
2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Methyl C₈H₈N₄O₂S 224.23 Not reported Carboxylic acid improves solubility
2-((3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Isopropyl C₁₀H₁₂N₄O₂S 252.29 Not reported Bulkier substituent increases steric hindrance
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b) Complex aryl/propenoic acid C₁₉H₁₇N₇O₃ 391.39 253–255 Hydrogen-bonding groups elevate melting point

Key Observations:

  • Substituent Effects : The p-tolyl group in the target compound introduces aromaticity and hydrophobicity, which may enhance interactions with biological targets’ hydrophobic pockets. In contrast, smaller substituents (e.g., methyl) reduce steric bulk but may limit binding affinity .
  • Melting Points: Analogs with hydrogen-bonding groups, such as propenoic acid in E-4b, exhibit higher melting points (253–255°C) due to intermolecular interactions, whereas ester or bulky substituents may lower melting points .

Biological Activity

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound that belongs to the class of triazolopyridazine derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₇H₁₈N₄O₂S
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 852376-01-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been studied for its inhibitory effects on the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.

In Vitro Studies

Recent studies have demonstrated that derivatives of triazolopyridazines exhibit significant cytotoxicity against several cancer cell lines. For instance:

  • Cytotoxicity : The compound showed moderate cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (μM)
This compoundA5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound has potential as a therapeutic agent due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.

Case Studies

  • c-Met Inhibition : In a study evaluating various triazolo-pyridazine derivatives, this compound exhibited an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.019 μM), demonstrating its potential as a selective c-Met inhibitor .
  • Cell Cycle Arrest : Further investigations revealed that this compound could induce G0/G1 phase arrest in A549 cells, suggesting its role in disrupting the cell cycle and promoting apoptosis .

Pharmacological Applications

The diverse biological activities of this compound extend beyond anticancer effects:

  • Antiviral Activity : Similar triazole derivatives have been explored for their antiviral properties, indicating a broader therapeutic potential .
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor targeting pathways critical for tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate?

  • Methodology : The compound is synthesized via multi-step reactions, often starting with the formation of the triazolo-pyridazine core. Key intermediates like 3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-thiol are generated through cyclization reactions using sodium hydride (NaH) in dimethylformamide (DMF) to activate nucleophilic substitution . Thioether formation is achieved by reacting the thiol intermediate with methyl 2-chloroacetate under basic conditions. Purification typically involves column chromatography and recrystallization using ethanol/dioxane mixtures .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • HPLC : Purity assessment (≥98% purity is standard for research-grade material) .
  • NMR and FTIR : Confirm structural integrity, focusing on the thioether (-S-) linkage and ester (-COOCH₃) groups.
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions, as demonstrated in related triazolo-pyridazine derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Use PPE (gloves, lab coat, goggles) due to potential irritancy.
  • Work in a fume hood to avoid inhalation of fine particles.
  • In case of exposure, consult a physician and provide the safety data sheet (SDS) for reference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodology :

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) may accelerate thioether formation.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification .
  • In situ monitoring : Use TLC or HPLC to track intermediate stability and reaction progress .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • Methodology :

  • SAR studies : Replace the p-tolyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to evaluate antiproliferative or antimicrobial activity .
  • Docking simulations : Use software like AutoDock to predict interactions with target enzymes (e.g., kinases or cytochrome P450) .
  • In vitro assays : Compare IC₅₀ values against reference compounds in cell-based models .

Q. How can contradictions in reported biological data be resolved?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Metabolic stability testing : Evaluate compound degradation in plasma or liver microsomes to explain variability in activity .
  • Collaborative validation : Reproduce results across independent labs using identical synthetic batches .

Q. What computational tools are suitable for studying the compound’s electronic properties?

  • Methodology :

  • DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps using Gaussian or ORCA software .
  • Molecular dynamics : Simulate interactions with lipid bilayers to predict bioavailability .
  • QSAR models : Corrogate substituent effects with logP and polar surface area to design derivatives with enhanced permeability .

Q. How can instability issues (e.g., hydrolysis of the ester group) be mitigated?

  • Methodology :

  • Prodrug design : Replace the methyl ester with tert-butyl or benzyl esters to delay hydrolysis .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
  • pH optimization : Buffer solutions (pH 6–7) reduce ester degradation during in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.